1-benzyl-6-chloro-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
1-benzyl-6-chloro-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C15H12ClNO3S and its molecular weight is 321.78. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antioxidant Activities
Compounds derived from 1-benzyl-6-chloro-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been synthesized and evaluated for their biological activities. A study by Zia-ur-Rehman et al. (2009) highlighted the synthesis of novel biologically active derivatives which showed promising antibacterial and radical scavenging (DPPH) activities (Zia-ur-Rehman et al., 2009).
Multicomponent Synthesis
Lega et al. (2016) explored the multicomponent synthesis of new derivatives involving this compound. This research demonstrated the versatility of these compounds in organic synthesis, leading to novel structures with potential biological applications (Lega et al., 2016).
Organic Synthesis and Heterocyclic Chemistry
King et al. (1971) and Friary (1978) explored the chlorination and acylation reactions involving derivatives of this compound. These studies contribute to the understanding of reaction mechanisms and the synthesis of complex organic compounds with potential pharmacological properties (King et al., 1971), (Friary, 1978).
Antimicrobial Activity
Lega et al. (2017) synthesized derivatives using cycloalkanecarbaldehydes and evaluated their antimicrobial activity. The study adds to the understanding of the potential use of these compounds in developing new antimicrobial agents (Lega et al., 2017).
Novel Heterocycles Synthesis
Research by Popov et al. (2013) and Bouzina et al. (2021) illustrates the synthesis of novel benzothiazine derivatives, expanding the scope of these compounds in the synthesis of heterocyclic compounds with potential application in medicinal chemistry and drug discovery (Popov et al., 2013), (Bouzina et al., 2021).
Properties
IUPAC Name |
1-benzyl-6-chloro-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S/c16-12-6-7-14-13(8-12)15(18)10-21(19,20)17(14)9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFSJYSHDYTGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)N(S1(=O)=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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